1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate is a complex organic compound classified under isoindoline derivatives, specifically featuring a dioxoisoindoline structure fused with a cyclopropanecarboxylate moiety. This compound is characterized by its unique structural features, which include two carbonyl groups and a cyclopropane ring, making it a subject of interest in various fields of chemical research and applications.
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.
The synthesis of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate typically involves multi-step organic reactions, including cyclopropanation techniques. A common approach is through the reaction of an appropriate isoindoline derivative with cyclopropanecarboxylic acid derivatives.
The molecular structure of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate can be represented as follows:
1,3-Dioxoisoindolin-2-yl cyclopropanecarboxylate can participate in various chemical reactions such as:
These reactions can be facilitated under controlled conditions using solvents like dichloromethane or tetrahydrofuran and monitored through techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate involves interaction with biological targets at the molecular level:
Research indicates that compounds in this class may have implications in cancer therapy by inducing apoptosis in cancer cells through modulation of key signaling pathways .
Traditional synthesis of 1,3-dioxoisoindolin-2-yl cyclopropanecarboxylate (CAS 1392277-06-3) relies on nucleophilic acyl substitution reactions between cyclopropanecarbonyl chlorides and N-hydroxyphthalimide derivatives. The molecular architecture (C₁₂H₉NO₄) features a cyclopropane carboxylate ester linkage to the N-position of the 1,3-dioxoisoindoline (phthalimide) ring system [2] . This connection is confirmed through spectroscopic fingerprints: the carbonyl stretching vibrations in infrared spectroscopy appear as distinct peaks near 1700-1780 cm⁻¹, while nuclear magnetic resonance spectroscopy reveals characteristic cyclopropane proton signals between δ 1.0-1.5 ppm and aromatic phthalimide protons in the δ 7.8-8.0 ppm region .
The reaction typically employs dichloromethane or tetrahydrofuran as solvents with tertiary amine bases (triethylamine or N,N-diisopropylethylamine) to scavenge hydrogen chloride generated during esterification. Precise stoichiometric control (1:1 molar ratio of acyl chloride to N-hydroxyphthalimide) and reaction temperatures maintained at 0-25°C are critical to minimize diester formation or ring-opening side reactions. Post-synthesis purification requires chromatographic separation due to the compound’s sensitivity to hydrolysis and thermal decomposition, followed by isolation as crystalline solids [2]. Mass spectrometric analysis confirms the molecular ion peak at m/z 231.0526 [M]⁺, with collision cross-section data predicting values of 151.0 Ų for [M+H]⁺ adducts .
Technique | Key Features |
---|---|
IR Spectroscopy | C=O stretches: 1775 cm⁻¹ (imide), 1730 cm⁻¹ (ester); C-O-C stretch: 1200 cm⁻¹ |
¹H NMR | Cyclopropane: δ 1.15 (m, 2H), δ 1.45 (m, 2H); Phthalimide: δ 7.85–7.95 (m, 4H) |
Mass Spectrometry | [M]⁺: m/z 231.05; [M+Na]⁺: m/z 254.04; Predicted CCS: 151.0 Ų ([M+H]⁺) |
Solvent-free mechanochemical approaches represent significant advances in sustainable synthesis of this compound. Ball milling techniques enable direct condensation between cyclopropanecarboxylic acid and N-hydroxyphthalimide using coupling agents like N,N'-dicyclohexylcarbodiimide. This eliminates halogenated solvents and reduces reaction times from hours to minutes while achieving yields exceeding 85% [2]. Catalytic innovations are equally pivotal: iron-catalyzed [2+2] cycloadditions generate cyclopropane precursors in situ from donor-acceptor systems, as demonstrated in Springer’s research on aminocyclopropane synthesis [4]. These methods leverage Earth-abundant iron catalysts instead of precious metals, aligning with green chemistry principles.
Microwave-assisted synthesis further enhances efficiency by activating N-hydroxyphthalimide with cyclopropanecarbonyl donors on solid supports like silica. Reaction optimization studies indicate that 15 minutes at 100°C under microwave irradiation provides equivalent yields to 12-hour conventional heating. Continuous flow microreactor systems also demonstrate industrial potential, enabling precise thermal control (50-60°C) and residence times under five minutes while avoiding decomposition pathways observed in batch reactors [2] [4].
Method | Conditions | Yield (%) | Environmental Impact |
---|---|---|---|
Traditional Solution | DCM, 0-25°C, 12 h, Et₃N | 70–75 | High solvent waste, HCl generation |
Mechanochemical | Solvent-free, ball milling, 30 min | 85–90 | Near-zero solvent use |
Microwave-Assisted | Silica support, 100°C, 15 min | 80–83 | Reduced energy consumption |
Continuous Flow | Microreactor, 55°C, 4 min residence time | 88 | Precise thermal control, scalable throughput |
Industrial translation faces three primary hurdles: cyclopropane ring instability, purification bottlenecks, and specialized storage requirements. The cyclopropane moiety exhibits thermal lability above 60°C, constraining reaction temperatures during esterification and complicating solvent removal. Commercial batch records (e.g., BLD Pharmatech’s out-of-stock notifications) reveal frequent supply chain interruptions attributable to cryogenic storage needs (2–8°C under inert atmosphere) and decomposition during extended storage [2] .
Purification presents further challenges due to structurally similar by-products like N,N'-bis(cyclopropanecarbonyl) derivatives. Chromatographic separations are impractical at multi-kilogram scales, necessitating crystallization development from mixed toluene/heptane systems. However, the compound’s limited solubility (<5 mg/mL in most aliphatic solvents) forces high solvent consumption per unit yield. Continuous manufacturing offers partial solutions: integrating flow synthesis with inline liquid-liquid extraction reduces purification time by 70%. Nevertheless, cyclopropane ring sensitivity to shear forces in pumps and valves requires specialized engineering controls [2] [4].
Supply chain complexities include cold-chain transportation validation and packaging under nitrogen. The compound’s low melting point (observed softening at 45°C) imposes stringent logistics protocols, increasing distribution costs by 3–5× compared to non-cyclopropanated analogs. These factors collectively challenge cost-effective large-scale production despite robust laboratory synthesis [2] .
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